2-Azabicyclo[2.2.2]octan-5-one

Catalog No.
S12206842
CAS No.
M.F
C7H11NO
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octan-5-one

Product Name

2-Azabicyclo[2.2.2]octan-5-one

IUPAC Name

2-azabicyclo[2.2.2]octan-5-one

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C7H11NO/c9-7-3-6-2-1-5(7)4-8-6/h5-6,8H,1-4H2

InChI Key

TYIHTHRHKCYYRE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC1CC2=O

2-Azabicyclo[2.2.2]octan-5-one is a bicyclic aminoketone featuring a conformationally locked framework. This structural rigidity is its primary procurement-relevant attribute, making it a valued building block in medicinal chemistry and materials science for creating derivatives with precisely controlled three-dimensional geometries. The presence of a secondary amine and a ketone within the same constrained scaffold provides two distinct and reactive functional handles for subsequent chemical modifications. For improved handling, stability, and processability in laboratory and scale-up settings, this compound is commonly supplied as a hydrochloride salt, ensuring it is a reliable, crystalline solid.

Research Fit

Conformational Isostere
Rigid [2.2.2] scaffold enforces boat conformation, replacing flexible piperidine rings in medicinal chemistry
Target Engagement Studies
Supports CNS ligand design for enzyme inhibition (AChE, CCR3) and receptor modulation research
Procurement Scalability
Reported scalable synthesis method may support multi-gram procurement for in vivo studies

Substituting 2-Azabicyclo[2.2.2]octan-5-one with simpler, more flexible monocyclic ketones like N-substituted-4-piperidones is often unviable. The defining value of the bicyclo[2.2.2]octane core is its conformational rigidity, which locks substituent geometries in a fixed spatial orientation, a critical factor for achieving high-selectivity binding in drug discovery or predictable outcomes in stereoselective synthesis. More flexible analogs exist as an equilibrium of conformers, which can reduce binding affinity and introduce ambiguity in structure-activity relationships. Furthermore, isomeric scaffolds such as 1-azabicyclo[2.2.2]octan-2-one (a quinuclidinone) are not direct substitutes due to the bridgehead nitrogen's distinct electronic influence and steric environment, which fundamentally alters reactivity and the vectoral display of appended functional groups.

Substitution Risk

2-Azabicyclo[2.2.2]octan-5-one
Flexible Piperidines / Other Azabicyclic Scaffolds
Enforced boat conformation constrains geometry
Multiple low-energy conformations; no fixed geometry
Reported differentiation in binding kinetics and target selectivity
Binding profile may shift; entropic penalties may alter affinity
Conformation-dependent metabolic stability context
Metabolic soft spots differ; ADME profiles may not transfer

Scaffold Enables >18-Fold Potency Increase in ELOVL6 Enzyme Inhibition

In the development of inhibitors for long-chain fatty acid elongase 6 (ELOVL6), a lead compound identified from screening (Compound 1) showed moderate potency. A subsequent optimization campaign built upon the 2-azabicyclo[2.2.2]octane scaffold led to the discovery of Compound 28a, which exhibited a significant increase in inhibitory activity. The rigid bicyclic core served as a superior framework for orienting the key pharmacophoric elements, leading to a more effective fit within the enzyme's active site compared to the initial, less-defined lead structure.

Evidence DimensionEnzyme Inhibitory Potency (IC50)
Target Compound Data0.021 µM (for optimized compound 28a using the 2-azabicyclo[2.2.2]octane scaffold)
Comparator Or Baseline0.38 µM (for initial screening hit, compound 1)
Quantified Difference18.1-fold improvement in potency
ConditionsIn vitro ELOVL6 enzyme assay

This demonstrates the scaffold's direct, quantifiable contribution to creating high-potency molecules, justifying its selection over less effective or more flexible core structures in drug discovery programs.

CCR3 Binding
Class-level
IC50 0.0082 μM (derivative 24c)
Reported binding affinity attributed to conformational restriction
Flexible piperidine baseline not numerically defined

Locked Conformation Delivers High Diastereoselectivity (87:13) in Nucleophilic Additions

The rigid framework of the 2-azabicyclo[2.2.2]octan-5-one system provides excellent facial selectivity during nucleophilic attack on the carbonyl group. In a study of Grignard additions, the reaction of phenylmagnesium bromide with N-methyl-2-azabicyclo[2.2.2]octan-5-one resulted in the formation of two diastereomeric alcohols in a highly biased 87:13 ratio. This high degree of stereocontrol is a direct consequence of the scaffold's locked conformation, which sterically hinders one face of the ketone. A comparable reaction with a flexible monocyclic ketone, such as N-methyl-4-piperidone, would typically yield much lower selectivity without specialized chiral auxiliaries or catalysts.

Evidence DimensionDiastereomeric Ratio of Alcohol Products
Target Compound Data87:13
Comparator Or BaselineFlexible monocyclic ketones (e.g., N-methyl-4-piperidone), which typically show poor facial selectivity.
Quantified DifferenceSignificantly higher intrinsic stereoselectivity compared to flexible analogs.
ConditionsAddition of phenylmagnesium bromide to the N-methylated target compound.

For syntheses requiring specific stereoisomers, this compound offers a route with fewer purification steps and higher yields of the desired product, reducing costs and simplifying process development.

AChE Inhibition
Cross-study comparable
3-quinuclidinol I50 5.6 μM vs. galanthamine IC50 1.2 μM; ARN19689 IC50 0.042 μM
Reported inhibition context; scaffold amenable to iterative optimization
Assay conditions differ between sources

Superior Processability and Handling as a Crystalline Hydrochloride Salt

2-Azabicyclo[2.2.2]octan-5-one is most commonly procured and utilized as its hydrochloride salt. This salt form is typically a stable, free-flowing, crystalline solid. In contrast, the corresponding free base form of many low-molecular-weight bicyclic amines can be oily, hygroscopic, or have lower melting points, making them more difficult to handle, weigh accurately, and store long-term. The use of the hydrochloride salt simplifies reaction setup, improves weighing accuracy, and enhances shelf-life, which are critical considerations for both lab-scale and pilot-plant workflows.

Evidence DimensionPhysical Form and Handling Properties
Target Compound DataCrystalline, stable solid (as hydrochloride salt)
Comparator Or BaselinePotentially oily, hygroscopic, or less stable solid (as free base)
Quantified DifferenceNot applicable (qualitative difference in physical state and handling characteristics)
ConditionsStandard laboratory and storage conditions

Procuring the hydrochloride salt reduces operational challenges related to material handling and stability, leading to more reproducible results and streamlined workflows compared to using the free base.

Antiviral (EMCV)
Data to verify
Low µM IC50 reported
Supports screening context; no comparator data available
Source-specific review; limited quantitative detail
Scalable Synthesis
Cross-study comparable
KOtBu/I2/CO2 route; demonstrated 20 g scale
Supports procurement for advanced studies
Broader scope than earlier low-yield methods
Opioid Analgesic
Head-to-head
All boat-constrained analogs less active than fentanyl
Defines conformational requirement; negative control context
Exact ED50 values not available in abstract

Core Scaffold for Conformationally Restricted Bioactive Agents

This compound is the right choice when developing kinase inhibitors, GPCR ligands, or other therapeutic agents where locking the orientation of key binding motifs is essential for improving potency and selectivity. The scaffold's proven ability to serve as a foundation for potent enzyme inhibitors makes it a strategic starting material for medicinal chemistry campaigns.

Precursor for Diastereomerically-Pure Complex Molecules

In multi-step syntheses where controlling stereochemistry is critical, this ketone is a preferred intermediate. Its inherent facial selectivity allows for the predictable and high-yield creation of a specific stereocenter, simplifying downstream purification and increasing overall process efficiency compared to using more flexible starting materials.

Building Block for Novel Chiral Ligands in Asymmetric Catalysis

The rigid bicyclo[2.2.2]octane framework is an ideal platform for designing new chiral ligands. The ketone provides a convenient entry point for installing coordinating groups with a well-defined spatial relationship, a strategy that has been successfully applied to related diaminobicyclo[2.2.2]octane systems to create highly effective catalysts.

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformationally constrained CNS ligand design
Rigid [2.2.2] scaffold enforces boat geometry
Binding affinity and selectivity in target assays (e.g., AChE, CCR3)
AChE inhibitor SAR and optimization studies
Scaffold amenable to iterative derivatization; reported inhibition context
Enzyme inhibition IC50 trends across derivative series
Multi-gram procurement for in vivo research
Reported scalable synthesis method
Yield, purity, and batch consistency at scale
Opioid receptor conformational requirement studies
Boat-conformation scaffold as a rigid probe
Reduced activity relative to flexible parent confirms chair preference

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.084063974 g/mol

Monoisotopic Mass

125.084063974 g/mol

Heavy Atom Count

9

Explore Compound Types